

5-Methoxybenzimidazole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Methoxybenzimidazole

Cat. No.: B1583823

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An In-Depth Technical Guide to **5-Methoxybenzimidazole** and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the benzimidazole scaffold is a privileged structure, lending itself to a vast array of pharmacological activities. Within this esteemed class of heterocyclic compounds, **5-Methoxybenzimidazole** serves as a critical structural motif and a key synthetic precursor for various pharmaceutical agents. This technical guide provides an in-depth exploration of **5-Methoxybenzimidazole**, with a particular focus on its commercially significant thiol derivative, an indispensable intermediate in the production of proton pump inhibitors.

Part 1: The Core Moiety: 5-Methoxy-1H-benzimidazole

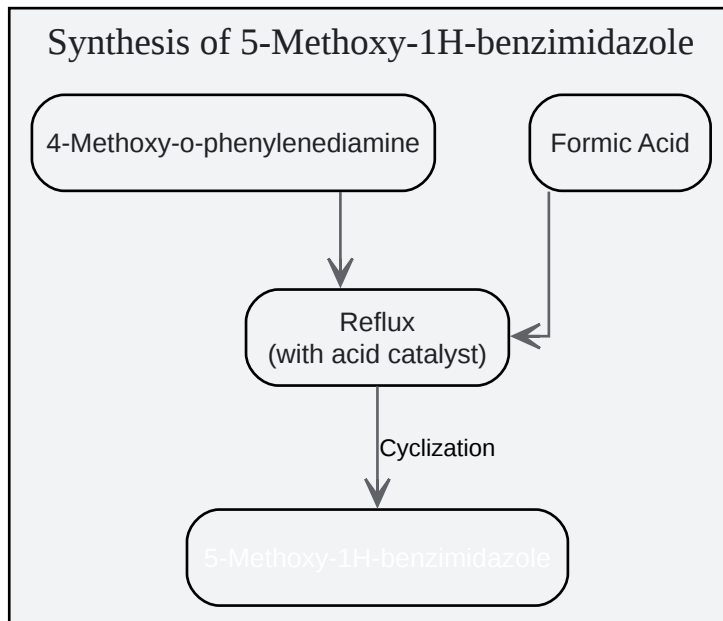
5-Methoxy-1H-benzimidazole is a fundamental building block in the synthesis of more complex, biologically active molecules. Its chemical identity is defined by the following key parameters:

| Identifier | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 4887-80-3 | [1] |
| Molecular Formula | C ₈ H ₈ N ₂ O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 6-methoxy-1H-benzimidazole | [1] |

Synthesis Strategies

The synthesis of 5-Methoxy-1H-benzimidazole can be achieved through the condensation of 4-methoxy-o-phenylenediamine with formic acid or a derivative thereof. A general and robust method involves refluxing the diamine hydrochloride with formic acid.[\[2\]](#) This cyclization reaction is a foundational technique in the formation of the benzimidazole ring system.

A conceptual workflow for this synthesis is outlined below:



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Caption: General synthesis route for 5-Methoxy-1H-benzimidazole.

Spectroscopic Characterization

The structural elucidation of 5-Methoxy-1H-benzimidazole is confirmed through various spectroscopic techniques. PubChem provides access to representative ¹H NMR, Mass Spectrometry (GC-MS), and IR spectra, which are crucial for identity confirmation in a research or quality control setting.^[1]

Part 2: The Key Derivative: 5-Methoxy-2-benzimidazolethiol

The introduction of a thiol group at the 2-position of the **5-methoxybenzimidazole** core dramatically shifts its chemical reactivity and utility, making it a highly valuable intermediate in the pharmaceutical industry.

| Identifier | Value | Source |
|-------------------|---|--|
| CAS Number | 37052-78-1 | ^[3] ^[4] ^[5] |
| Molecular Formula | C ₈ H ₈ N ₂ OS | ^[5] |
| Molecular Weight | 180.23 g/mol | ^[5] |
| Synonyms | 2-Mercapto-5-methoxybenzimidazole, 5-Methoxy-1H-benzimidazole-2-thiol | ^[3] ^[6] |

Industrial Significance and Applications

The primary application of 5-Methoxy-2-benzimidazolethiol is its role as a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.^[3]^[6] It is also utilized in the preparation of other related proton pump inhibitors and has been explored in the synthesis of COX-2 inhibitors.^[3]

Synthesis Protocol: From Diamine to Thiol

A common and effective method for the synthesis of 5-Methoxy-2-benzimidazolethiol involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base

like potassium hydroxide.[7]

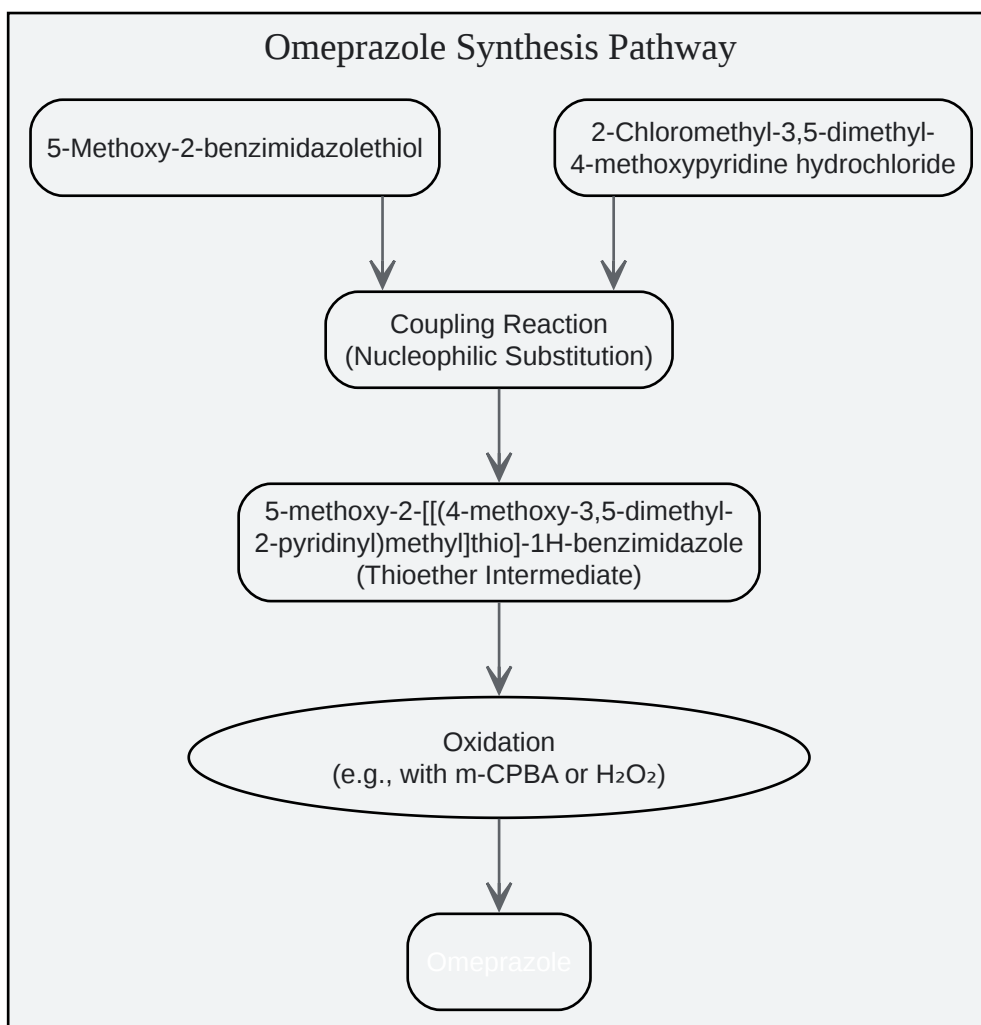
Detailed Step-by-Step Methodology:

- **Reagent Preparation:** In a suitable reaction vessel, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).
- **Addition of Carbon Disulfide:** To the potassium hydroxide solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the resulting mixture for 30 minutes at ambient temperature. It is crucial to trap any evolved hydrogen sulfide gas.
- **Cooling and Diamine Addition:** Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the cooled mixture.
- **Reflux:** Stir the reaction mixture at reflux for 4 hours.
- **Overnight Stirring and Evaporation:** Allow the mixture to cool and stir overnight at ambient temperature. Subsequently, remove the solvent in vacuo.
- **Work-up and Precipitation:** Dilute the residue with dichloromethane (CH_2Cl_2). The addition of water will cause a precipitate to form. Suspend this precipitate in CH_2Cl_2 and acidify to a pH of 4.
- **Isolation:** Filter the suspension to collect the product, yielding crystalline 5-methoxy-2-mercaptobenzimidazole.[7]

The Role of 5-Methoxy-2-benzimidazolethiol in Omeprazole Synthesis

The synthesis of omeprazole involves the coupling of 5-Methoxy-2-benzimidazolethiol with a substituted pyridine moiety, followed by an oxidation step. This synthetic pathway highlights the importance of the thiol derivative as a nucleophile in the key carbon-sulfur bond-forming reaction.

The following diagram illustrates the synthetic pathway from the thiol intermediate to omeprazole:



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Caption: Key steps in the synthesis of Omeprazole from 5-Methoxy-2-benzimidazolethiol.

Conclusion

5-Methoxybenzimidazole and its 2-thiol derivative are compounds of significant interest in the fields of organic synthesis and medicinal chemistry. While the parent molecule provides a versatile scaffold for further functionalization, the thiol derivative stands out as a critical, high-value intermediate in the production of life-changing pharmaceuticals. A thorough understanding of the synthesis, properties, and applications of these compounds is essential for researchers and professionals engaged in drug discovery and development. The methodologies and pathways described herein offer a solid foundation for further innovation in this area.

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